molecular formula C9H8BrN3O B1442387 [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249756-52-2

[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1442387
CAS RN: 1249756-52-2
M. Wt: 254.08 g/mol
InChI Key: HUVXBOQZBOJHIZ-UHFFFAOYSA-N
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Description

“[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C9H8BrN3O . It is a derivative of 1H-1,2,3-triazole, a class of compounds that play a vital role in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol”, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of “[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” consists of a 1,2,3-triazole ring attached to a bromophenyl group and a methanol group .

Scientific Research Applications

Organic Room Temperature Phosphorescence (RTP)

This compound has been studied for its potential in creating organic room temperature phosphorescence materials. These materials are significant for their unique luminescent properties and low cost, making them suitable for information encryption, optoelectronic devices, and bio-applications .

Second-Order Nonlinear Optical Crystals

The compound is relevant in the development of second-order nonlinear optical crystals . These materials are crucial for terahertz technology applications, which include communication, imaging, and security detection due to their large nonlinear coefficient and elevated electro-optical coefficient .

Biological Potential

Indole derivatives, which share a similar structural motif with this compound, have a wide range of biological and clinical applications. This suggests that “[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” could also have significant biological potential .

Trace Ingredient Incorporation

The compound has been used to study the effects of trace ingredient incorporation on the luminescence properties of materials. This research can lead to the development of high-efficiency, economical RTP materials with easy preparation methods .

Mechanism of Action

Target of Action

The primary targets of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol are currently unknown. The compound could potentially interact with a variety of cellular components, including receptors, enzymes, ion channels, and other proteins . The specific role of these targets would depend on their function within the cell and the overall physiological context .

Mode of Action

Like many drugs, it likely works by binding to its target(s) and modulating their activity . This could involve enhancing or inhibiting the function of the target, leading to changes in downstream signaling pathways and ultimately altering cellular behavior .

Biochemical Pathways

Without specific information on the targets of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol, it’s challenging to identify the exact biochemical pathways it might affect. For example, if the compound were to bind to an enzyme, it could alter the enzyme’s activity and thus change the levels of its substrates or products .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol would depend on its mode of action and the specific targets it interacts with. These effects could range from changes in gene expression or protein activity to alterations in cell signaling, growth, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol. These factors could include temperature, pH, and the presence of other molecules that might interact with the compound . Additionally, the compound’s action could be affected by the specific physiological environment within the body, such as the presence of other drugs, the patient’s metabolic state, and variations in target expression among different tissues .

properties

IUPAC Name

[1-(4-bromophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVXBOQZBOJHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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